2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride

概要

説明

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5Cl3O3S. It is a derivative of benzene, characterized by the presence of two chlorine atoms, a methoxy group, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 2,3-dichloro-4-methoxybenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonylation processes. The reaction is conducted in a controlled environment with continuous monitoring of temperature and pressure to ensure high yield and purity of the product. The use of advanced reactors and purification techniques helps in achieving the desired quality of the compound.

化学反応の分析

Types of Reactions

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, resulting in the formation of 2,3-dichloro-4-methoxybenzenesulfonic acid.

Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Hydrolysis Conditions: Aqueous base or water

Major Products

Sulfonamides: Formed by the reaction with amines

Sulfonates: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Sulfonic Acid: Formed by hydrolysis

科学的研究の応用

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its molecular formula is C7H5Cl3O3S, and it has a molecular weight of approximately 275.54 g/mol . The compound features a benzene ring with chlorine atoms at the 2 and 3 positions, a methoxy group at the 4 position, and a sulfonyl chloride group at position 1. The sulfonyl chloride functional group makes it highly reactive towards nucleophiles.

Scientific Research Applications

This compound is a versatile reagent with several applications .

Chemistry

- Intermediate in Organic Synthesis It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a sulfonylating agent in organic synthesis and can introduce the sulfonyl group into organic molecules, modifying their physical and chemical properties . It is useful in synthesizing sulfonamides, structural motifs in biologically active compounds .

- Protecting Group It can act as a protecting group in organic synthesis, blocking reactive functional groups to control compound reactivity during multi-step synthesis, preventing unwanted side reactions and allowing for the efficient construction of complex molecules .

Biology

- Biomolecule Modification It is employed in modifying biomolecules to study their functions and interactions.

Medicine

- Drug Development It is utilized in developing drugs and therapeutic agents.

- Medicinal Chemistry It is a key building block in synthesizing pharmaceuticals and other fine chemicals because of its chemical properties .

Industry

- Production It is applied in the production of dyes, pigments, and other specialty chemicals.

Reactions

The sulfonyl chloride functional group makes this compound highly reactive, especially towards nucleophiles. Key reactions include:

- Sulfonylation It is often used as a sulfonylating agent in various organic reactions.

- Nucleophilic Substitution The compound's ability to form stable bonds with amines or alcohols through nucleophilic substitution is vital for developing new compounds.

These reactions are significant for synthesizing derivatives used in pharmaceuticals and agrochemicals.

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-4-methoxybenzenesulfonyl chloride | Contains one chlorine atom | Less reactive due to fewer halogen substituents |

| 2,4-Dichlorobenzenesulfonyl chloride | Contains two chlorine atoms | Lacks the methoxy group, affecting solubility |

| 3-Methoxybenzenesulfonyl chloride | Methoxy group present but lacks dichlorination | Different substitution pattern alters reactivity |

作用機序

The mechanism of action of 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

類似化合物との比較

Similar Compounds

- 2,3-Dichloro-4-methoxybenzenesulfonic acid

- 2,5-Dichloro-4-methoxybenzenesulfonyl chloride

- 4-Methoxybenzenesulfonyl chloride

Uniqueness

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is unique due to the presence of both chlorine and methoxy groups on the benzene ring, which influence its reactivity and the types of reactions it undergoes

生物活性

2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This compound features both electron-withdrawing (chlorine) and electron-donating (methoxy) groups, which influence its chemical reactivity and biological interactions.

Chemical Structure and Properties

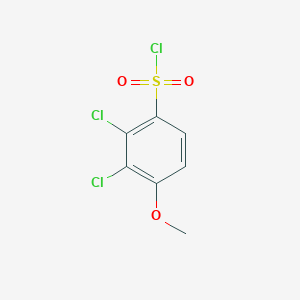

The chemical structure of this compound can be represented as follows:

This compound contains a sulfonyl chloride group that is highly reactive, allowing it to participate in various nucleophilic substitution reactions. The presence of chlorine and methoxy groups contributes to its unique electronic properties, enhancing its potential biological activity.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. For instance, compounds derived from this sulfonyl chloride exhibit significant activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4 to 8 µg/mL, indicating their effectiveness in inhibiting bacterial growth .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzymatic activity or modulation of receptor functions. This reactivity is particularly relevant in the development of therapeutic agents targeting bacterial infections and cancer cells .

Study on Anticancer Activity

A study investigated the anticancer properties of derivatives of this compound against various cancer cell lines. Notably, one derivative exhibited potent inhibitory effects on the MDA-MB-231 triple-negative breast cancer cell line with an IC50 value of 0.126 µM. This compound also demonstrated selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index .

Pharmacokinetic Profile

In vivo studies assessing the pharmacokinetics of a related compound revealed that systemic administration resulted in high tissue concentrations in both brain and retina after intraperitoneal injection. This indicates potential for central nervous system targeting and efficacy in treating conditions influenced by melanopsin-mediated pathways .

Comparative Analysis

| Compound | Biological Activity | MIC (µg/mL) | IC50 (µM) | Selectivity |

|---|---|---|---|---|

| This compound | Antibacterial | 4–8 | N/A | N/A |

| Derivative A | Anticancer (MDA-MB-231) | N/A | 0.126 | High |

| Derivative B | Antimicrobial (MRSA) | 4–8 | N/A | N/A |

特性

IUPAC Name |

2,3-dichloro-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O3S/c1-13-4-2-3-5(14(10,11)12)7(9)6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHJBAMQCLTOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)S(=O)(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579346 | |

| Record name | 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35509-60-5 | |

| Record name | 2,3-Dichloro-4-methoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。